Product packaging for Diethyl (4-Bromobenzyl)phosphonate(Cat. No.:CAS No. 38186-51-5)

Diethyl (4-Bromobenzyl)phosphonate

Cat. No.: B105278
CAS No.: 38186-51-5
M. Wt: 307.12 g/mol
InChI Key: IPTXXSZUISGKCJ-UHFFFAOYSA-N
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Description

Historical Context of Organophosphorus Compounds in Chemical Research

The journey of organophosphorus compounds began in the early 19th century, with the first synthesis of a "phosphoric ether" by Jean Pierre Boudet. researchgate.net However, it was not until 1848 that Franz Anton Voegeli successfully synthesized the first authenticated organophosphorus compound, triethyl phosphate (B84403). researchgate.net Just a few years later, in 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphorus compound identified to have anticholinesterase properties. researchgate.net

The 20th century saw a rapid expansion in organophosphorus chemistry, driven in part by the discovery of their potent biological activities. In the 1930s, German chemist Gerhard Schrader's work at IG Farben led to the development of highly toxic organophosphorus compounds, some of which were later classified as nerve agents like tabun, sarin, and soman. researchgate.netmdpi.comnih.gov This research also paved the way for the development of organophosphate insecticides, such as parathion (B1678463) and malathion, which became widely used in agriculture. nih.gov The extensive research into these compounds during and after World War II significantly advanced the understanding of their chemical reactivity and biological effects, laying the groundwork for their broader application in organic synthesis and medicinal chemistry. mdpi.comnih.gov

Significance of Phosphonate (B1237965) Chemistry within Modern Synthetic Methodologies

Phosphonates, characterized by a direct and stable carbon-phosphorus (C-P) bond, are a distinct and important class of organophosphorus compounds. rsc.org Unlike phosphate esters, which have a C-O-P linkage, the robust C-P bond in phosphonates imparts unique chemical and physical properties that chemists have harnessed for a variety of applications. rsc.org

The significance of phosphonate chemistry in modern synthesis is multifaceted. Phosphonates are key reagents in a number of name reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction provides a reliable and stereoselective method for the formation of alkenes, a fundamental building block in many organic molecules. wikipedia.orgnrochemistry.com The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate byproduct. wikipedia.orgalfa-chemistry.com

Beyond their role in C-C bond formation, phosphonates are integral to the synthesis of a wide array of biologically active molecules. They are found in pharmaceuticals, agrochemicals, and other specialized materials. rsc.orgnih.gov For example, bisphosphonates are a class of drugs used to treat bone disorders like osteoporosis, and some phosphonate-containing compounds exhibit antiviral and herbicidal properties. rsc.orgsciencedaily.com The continued development of new synthetic methods involving phosphonates underscores their enduring importance in contemporary organic chemistry. routledge.comacs.org

Diethyl (4-Bromobenzyl)phosphonate as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate due to the presence of two key functional groups: the diethyl phosphonate moiety and the bromo-substituted benzene (B151609) ring. This bifunctionality allows for sequential or orthogonal chemical modifications, providing access to a diverse range of more complex molecules.

The diethyl phosphonate group is a precursor to a stabilized carbanion, which is the key reactive species in the Horner-Wadsworth-Emmons reaction. wikipedia.orgalfa-chemistry.com This allows for the straightforward introduction of a substituted benzyl (B1604629) group into a molecule via the formation of a new carbon-carbon double bond.

Simultaneously, the bromine atom on the aromatic ring serves as a handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the aromatic ring. nih.gov For instance, the bromine can be replaced with alkyl, aryl, or other functional groups, dramatically increasing the molecular complexity.

The combination of these reactive sites makes this compound a valuable building block in the synthesis of pharmaceuticals, materials with specific electronic properties, and other fine chemicals. nih.govchemicalbook.com

Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₆BrO₃P nih.gov
Molecular Weight 307.12 g/mol nih.govchemicalbook.com
CAS Number 38186-51-5 nih.govchemicalbook.com
Appearance Liquid sigmaaldrich.com
Purity 98% sigmaaldrich.com
Storage Temperature Ambient Storage sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key IPTXXSZUISGKCJ-UHFFFAOYSA-N sigmaaldrich.com

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite (B83602). Specifically, 4-bromobenzyl bromide is reacted with triethyl phosphite. The reaction is typically heated to drive it to completion, and the desired product is then isolated by distillation under reduced pressure. arkat-usa.org

Another reported synthetic route involves the reaction of 4-bromobenzyl alcohol with triethyl phosphite in the presence of a tetra-(n-butyl)ammonium iodide catalyst at elevated temperatures. chemicalbook.com More recently, palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of benzylphosphonates, offering an alternative and often milder approach. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrO3P B105278 Diethyl (4-Bromobenzyl)phosphonate CAS No. 38186-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXXSZUISGKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454436
Record name Diethyl (4-Bromobenzyl)phosphonate
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Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-51-5
Record name Diethyl P-[(4-bromophenyl)methyl]phosphonate
Source CAS Common Chemistry
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Record name Diethyl (4-Bromobenzyl)phosphonate
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Record name Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester
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Synthetic Methodologies for Diethyl 4 Bromobenzyl Phosphonate and Its Precursors

Established Synthetic Pathways to Diethyl (4-Bromobenzyl)phosphonate

Michaelis-Arbuzov Reaction Protocols

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate (B1237965) esters and is widely employed for the preparation of this compound. nih.gov This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 4-bromobenzyl bromide. nih.govresearchgate.net

The reaction proceeds via an S(_N)2 mechanism, where the trivalent phosphorus atom of the phosphite attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, leading to the formation of a phosphonium (B103445) salt intermediate. researchgate.net This intermediate subsequently undergoes dealkylation, typically by the displaced bromide ion, to yield the final phosphonate ester and an ethyl halide as a byproduct. researchgate.net The general scheme for this reaction is as follows:

Reactants: 4-Bromobenzyl bromide and Triethyl phosphite

Product: this compound

Byproduct: Ethyl bromide

The reaction is often carried out at elevated temperatures, and the choice of reactants is crucial for its success. Primary alkyl halides, like 4-bromobenzyl bromide, are highly reactive in this process. nih.gov The reactivity of the halide precursor follows the order of I > Br > Cl. nih.gov

Table 1: Michaelis-Arbuzov Reaction for this compound Synthesis

Reactant 1 Reactant 2 Conditions Yield Reference
4-Bromobenzyl bromide Triethyl phosphite Neat, heat Good to excellent nih.govresearchgate.net
4-Bromobenzyl alcohol Triethyl phosphite 120 °C, 24 h, solvent-free, tetra-(n-butyl)ammonium iodide catalyst 90% chemicalbook.com

Modifications and Refinements of Literature Procedures

While the classical Michaelis-Arbuzov reaction is robust, it often requires high temperatures and can be prone to side reactions. nih.gov Consequently, several modifications and refinements have been developed to improve its efficiency and expand its applicability.

One significant refinement is the use of Lewis acids as catalysts. Lewis acids such as zinc bromide (ZnBr(_2)) and indium(III) bromide (InBr(_3)) have been shown to mediate the Michaelis-Arbuzov reaction at room temperature, offering a milder alternative to the traditional high-temperature conditions. researchgate.net This approach has been successfully applied to the synthesis of various arylmethyl phosphonate esters. researchgate.net The Lewis acid is believed to activate the halide or alcohol precursor, facilitating the nucleophilic attack by the phosphite.

Another notable modification is the direct conversion of benzylic alcohols to phosphonates. This one-flask procedure utilizes zinc iodide (ZnI(_2)) to mediate the reaction between a benzylic alcohol, such as 4-bromobenzyl alcohol, and triethyl phosphite. organic-chemistry.org This method circumvents the need to first convert the alcohol to a halide, thus streamlining the synthetic process. The reaction is thought to proceed through the in-situ formation of a more reactive benzylic iodide intermediate. organic-chemistry.org

Furthermore, the use of silyl (B83357) phosphites , such as tris(trimethylsilyl)phosphite, in what is known as the Silyl-Arbuzov reaction, represents another variation. nih.gov Interestingly, in this modification, the reactivity order of the alkyl halides is reversed compared to the classic Michaelis-Arbuzov reaction (RCl > RBr > RI). nih.gov

Advanced and Green Synthetic Approaches for Phosphonate Esters

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced catalytic systems and environmentally friendly reaction conditions for the synthesis of phosphonate esters like this compound.

Catalytic Strategies for C-P Bond Formation

Beyond the Lewis acid-catalyzed Michaelis-Arbuzov reaction, other catalytic strategies have emerged for the formation of the C-P bond in benzylphosphonates. The Hirao reaction , a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, is a prominent example. chemicalbook.com This reaction offers a powerful tool for forming C(sp)-P bonds and has been adapted for the synthesis of benzylphosphonates. veg-sci.com

An efficient method for the synthesis of benzylphosphonate diesters involves a palladium(0)-catalyzed cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters. veg-sci.com Catalytic systems such as Pd(OAc)(_2) with ligands like Xantphos have been shown to be effective under mild conditions. veg-sci.com

Nickel and copper catalysts have also been explored for C-P bond formation. For instance, nickel-catalyzed cross-coupling of benzyl bromides with phosphine (B1218219) chlorides has been reported. chemspider.com Additionally, nickel catalysis has been employed for the cross-coupling of alcohol derivatives with H-phosphonates, providing a versatile route to various organophosphorus compounds. tcichemicals.com

Table 2: Catalytic C-P Bond Formation Strategies

Catalyst System Reactants Product Type Reference
Pd(OAc)(_2)/Xantphos Benzyl halide, H-phosphonate diester Benzylphosphonate veg-sci.com
Nickel catalyst Benzyl bromide, Diphenylphosphine chloride Tertiary phosphine oxide chemspider.com
Nickel catalyst Benzyl alcohol derivative, H-phosphonate Benzylphosphonate tcichemicals.com

Selective Esterification of Phosphonic Acids and Derivatives

An alternative approach to this compound involves the synthesis of the corresponding (4-bromobenzyl)phosphonic acid followed by its selective esterification. This strategy is particularly useful when the phosphonic acid is more readily accessible.

A highly effective method for the esterification of phosphonic acids is the use of trialkyl orthoacetates , such as triethyl orthoacetate. beilstein-journals.orggoogle.com This reagent can act as both the esterifying agent and the solvent. A key finding is the significant influence of temperature on the reaction's outcome. At lower temperatures (e.g., 30 °C), the reaction selectively yields the monoester, while at higher temperatures (e.g., 90 °C), the diester is formed exclusively and in high yield. beilstein-journals.org This temperature-dependent selectivity provides a straightforward protocol for obtaining either the mono- or diethyl ester of a given phosphonic acid. For example, diethyl benzylphosphonate has been synthesized from benzylphosphonic acid and triethyl orthoacetate in 98% yield by heating the mixture overnight at 90 °C. google.com

Other esterification methods include the use of chlorinated silica gel, dicyclohexylcarbodiimide (DCC) mediated esterification, and O-alkylation. beilstein-journals.org However, the use of triethyl orthoacetate offers a mild and efficient alternative without the need for additional coupling agents or catalysts. beilstein-journals.org

Solvent-Free and Environmentally Conscious Synthesis

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents and reagents. In the context of phosphonate synthesis, several environmentally conscious approaches have been reported.

One such method is the use of a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system for the synthesis of benzyl phosphonates. nih.gov This protocol allows the reaction between benzyl halides and dialkyl phosphites to proceed smoothly at room temperature in PEG-400 as a benign and recyclable solvent. nih.gov The addition of KI facilitates the in-situ formation of the more reactive benzyl iodide, while potassium carbonate acts as the base. nih.gov This system avoids the need for volatile and toxic organic solvents.

Microwave-assisted synthesis has also emerged as a green alternative. The Hirao reaction, for instance, can be performed under microwave irradiation in the absence of a solvent. mdpi.com This approach often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.com

Furthermore, the direct reaction of 4-bromobenzyl alcohol with triethyl phosphite under solvent-free conditions at 120 °C, catalyzed by tetra-(n-butyl)ammonium iodide, provides a high-yielding (90%) and atom-economical route to this compound. chemicalbook.com

Functionalization and Derivatization Strategies Utilizing Diethyl 4 Bromobenzyl Phosphonate

Functionalization at the Benzyl (B1604629) Position

The carbon atom situated between the phenyl ring and the phosphonate (B1237965) group, known as the benzylic position, is reactive and can be modified through several types of chemical reactions.

α-Fluorination Reactions

The introduction of a fluorine atom at the benzylic position (α-position) of phosphonates is a significant transformation in medicinal chemistry. Direct fluorination of alkyl phosphonates can be challenging due to the low electrophilicity of the phosphorus atom and the high energy of the P=O bond. d-nb.info However, methods have been developed to overcome these obstacles. One approach involves the electrophilic activation of alkyl phosphonates with triflic anhydride (B1165640) and N-heteroaromatic bases, which facilitates nucleophilic fluorination at room temperature. d-nb.inforesearchgate.net This method allows for the late-stage fluorination of a wide range of dialkyl and monoalkyl phosphonates. d-nb.inforesearchgate.net

Another strategy for α-fluorination is the use of electrophilic fluorinating agents like Selectfluor™ on a precursor such as diethyl nitromethylphosphonate. nih.gov While not directly on diethyl (4-bromobenzyl)phosphonate, this demonstrates a viable pathway for α-fluorination in similar phosphonate systems. The chemistry of fluorinated phosphonates is an active area of research, with various reagents and methods being developed for the synthesis of α-fluorophosphonates and related compounds. uochb.cz

PrecursorReagentProductNotes
Alkyl PhosphonatesTriflic Anhydride, N-heteroaromatic bases, Fluoride sourceα-FluorophosphineProceeds via a reactive phosphine (B1218219) intermediate at room temperature. d-nb.inforesearchgate.net
Diethyl nitromethylphosphonateSelectfluor™Diethyl fluoronitromethylphosphonateDemonstrates electrophilic fluorination pathway. nih.gov

α-Amidation and Carbonylation Processes

While specific examples of α-amidation and carbonylation directly on this compound are not detailed in the provided context, the reactivity of the benzylic position suggests these transformations are feasible. The formation of a phosphorus-stabilized carbanion by deprotonation of the α-proton would allow for subsequent reaction with electrophiles. rsc.org This carbanion could potentially react with amidating agents or carbon monoxide sources in the presence of a suitable catalyst to introduce amide or carbonyl functionalities.

Synthesis of α-Hydrazone Phosphonates

The synthesis of α-hydrazone phosphonates from this compound can be envisioned through a multi-step process. First, oxidation of the benzylic carbon to a ketone (an α-keto-phosphonate) would be necessary. This α-keto-phosphonate could then be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding α-hydrazone phosphonate. researchgate.net

Alternatively, α-aryl α-hydrazino phosphonates can be synthesized through the enantioselective addition of arylboronic acids to formylphosphonate-derived hydrazones, catalyzed by palladium complexes. us.es While this method starts from a different precursor, it highlights a pathway to α-hydrazino phosphonates, which are structurally related to α-hydrazone phosphonates and are valuable in medicinal chemistry. us.es Three-component reactions involving trialkyl phosphites, dialkyl acetylenedicarboxylates, and benzil (B1666583) hydrazone also provide a route to phosphonate derivatives containing a hydrazone moiety. arkat-usa.org

ReactantsProductKey Features
α-keto-phosphonate, Hydrazine hydrateα-Hydrazone phosphonateDirect condensation reaction. researchgate.net
Formylphosphonate-derived hydrazone, Arylboronic acidα-Aryl α-hydrazino phosphonatePalladium-catalyzed enantioselective addition. us.es
Trialkyl phosphite (B83602), Dialkyl acetylenedicarboxylate, Benzil hydrazonePhosphonate with hydrazone moietyOne-pot, three-component synthesis. arkat-usa.org

Aryl Coupling Reactions for Extended Molecular Architectures

The bromine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of larger and more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. yonedalabs.comlibretexts.org this compound, being an aryl bromide, is a suitable substrate for this reaction. sigmaaldrich.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. yonedalabs.comfishersci.co.uk The choice of ligand for the palladium catalyst can be crucial for achieving high yields and tolerating a wide range of functional groups. nih.gov The reaction allows for the coupling of the 4-bromobenzylphosphonate with various aryl and vinyl boronic acids or their esters, leading to the formation of biaryl or styrenyl phosphonates. fishersci.co.uknih.gov

Substrate 1Substrate 2CatalystProduct
This compoundArylboronic acidPalladium(0) complex4-Arylbenzylphosphonate
This compoundVinylboronic acidPalladium(0) complex4-Vinylbenzylphosphonate

Heck Coupling Reactions

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, which couples an aryl or vinyl halide with an alkene. organic-chemistry.orgthieme-connect.de this compound can undergo Heck coupling with various activated alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction typically results in the formation of a new carbon-carbon bond at the terminal position of the alkene, with a high degree of trans selectivity. organic-chemistry.orgthieme-connect.de The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. thieme-connect.de This methodology provides a route to extend the molecular structure by introducing a substituted vinyl group at the 4-position of the benzylphosphonate.

Substrate 1Substrate 2CatalystProduct
This compoundActivated alkenePalladium catalyst4-(Substituted vinyl)benzylphosphonate

Oxidative Alkynylation Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. Among these, oxidative alkynylation, particularly the Sonogashira coupling, is a powerful method for introducing alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org

The Sonogashira reaction is generally carried out under mild, basic conditions, often at room temperature. A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used as the catalyst, with a copper(I) salt, typically copper(I) iodide (CuI), acting as a co-catalyst. libretexts.org The base, which is crucial for neutralizing the hydrogen halide byproduct, is often an amine like triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.org

For this compound, a typical Sonogashira coupling would proceed as illustrated below, reacting with a terminal alkyne to yield the corresponding 4-alkynylbenzylphosphonate derivative. The reaction's efficiency and broad substrate scope make it a highly valuable tool for elaborating the structure of the parent compound.

General Reaction Scheme for Sonogashira Coupling General Reaction Scheme for Sonogashira Coupling of this compound

This illustrative scheme shows the coupling of this compound with a generic terminal alkyne (R-C≡CH) in the presence of a Palladium catalyst, a Copper(I) co-catalyst, and a base to yield a Diethyl (4-alkynylbenzyl)phosphonate.

Reagent/CatalystTypical RoleCommon Examples
Palladium CatalystPrimary catalyst for C-C bond formationPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalystFacilitates the reaction with the alkyneCuI
BaseNeutralizes HX byproduct, promotes alkyne reactivityTriethylamine (Et₃N), Diethylamine (Et₂NH)
SolventReaction mediumAmine base, DMF, THF

Modifications of the Phosphonate Moiety

The diethyl phosphonate group itself is amenable to chemical modification, providing pathways to phosphonic acids and their monoesters, or to other phosphonate esters through transesterification. These transformations are crucial for altering the solubility, coordination properties, and biological activity of the parent molecule.

Selective Hydrolysis and Dealkylation to Phosphonic Acids and Monoesters

The conversion of diethyl phosphonates to their corresponding phosphonic acids is a fundamental transformation. nih.govresearchgate.net This can be achieved through complete hydrolysis of both ethyl ester groups. A common and straightforward method involves heating the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl). beilstein-journals.org The reaction, typically run at reflux for several hours, results in the cleavage of both P-O-C bonds, yielding (4-bromobenzyl)phosphonic acid. beilstein-journals.org The excess acid and water can then be removed by distillation. beilstein-journals.org

A milder and more selective method for dealkylation involves the use of silyl (B83357) halides, most notably bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), in what is often referred to as the McKenna reaction. This procedure is highly efficient for cleaving alkyl esters of phosphonic acids. The reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon treatment with a protic solvent like methanol (B129727) or water. nih.gov One of the key advantages of this method is its mildness, allowing for the dealkylation of substrates with sensitive functional groups.

Selective hydrolysis to the monoester, yielding ethyl (4-bromobenzyl)phosphonate, is more challenging. Careful control of reaction conditions, such as using a stoichiometric amount of a dealkylating agent or specific enzymatic methods, is required to achieve selective cleavage of only one of the two ester groups. While selective monodealkylation of dialkyl phosphonates using one equivalent of a silyl halide is often difficult and can lead to mixed products, specific conditions can be optimized for certain substrates.

Common Dealkylation/Hydrolysis Methods

MethodReagentsProductKey Features
Acid HydrolysisConcentrated HCl, H₂O, Reflux(4-Bromobenzyl)phosphonic AcidRobust, straightforward, but can be harsh. nih.govbeilstein-journals.org
McKenna Reaction1. TMSBr or TMSI2. MeOH or H₂O(4-Bromobenzyl)phosphonic AcidMild, high-yielding, and tolerant of many functional groups. nih.gov

Transesterification Processes

Transesterification is a process where the ethyl groups of the diethyl phosphonate are exchanged for different alkyl or aryl groups by reacting the phosphonate with an excess of a different alcohol (R'-OH) in the presence of a catalyst. This method allows for the synthesis of a diverse range of phosphonate esters from a common precursor.

The reaction can be catalyzed by either acids or bases. Common catalysts include sodium alkoxides, metal salts, or strong acids like sulfuric acid. The equilibrium of the reaction is typically driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction.

While specific literature detailing the transesterification of this compound is not abundant, the general principles of phosphonate transesterification are well-established and applicable. The reverse reaction, the esterification of a phosphonic acid, has been shown to be effectively carried out using reagents like triethyl orthoacetate, where the reaction temperature can influence whether a mono- or diester is formed. nih.gov This suggests that equilibrium-controlled processes like transesterification can be manipulated to favor the desired phosphonate ester product.

Mechanistic Investigations and Kinetic Studies of Diethyl 4 Bromobenzyl Phosphonate in Key Transformations

Elucidating Reaction Mechanisms in Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from phosphonate (B1237965) carbanions and carbonyl compounds. Diethyl (4-bromobenzyl)phosphonate is a key reagent in this transformation, and understanding its mechanistic nuances is crucial for controlling reaction outcomes.

Generation and Reactivity of Phosphonate Carbanions

The initial and critical step of the HWE reaction is the deprotonation of the phosphonate to generate a nucleophilic phosphonate carbanion. wikipedia.org This is typically achieved using a base, with the choice of base influencing the reactivity and stereoselectivity of the subsequent steps. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and n-butyllithium (n-BuLi). organic-chemistry.orgalfa-chemistry.com

The phosphonate carbanion derived from this compound is stabilized by the electron-withdrawing phosphonate group. This stabilization renders the carbanion more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This enhanced nucleophilicity allows for efficient reaction even with less reactive ketones. alfa-chemistry.com The presence of the 4-bromobenzyl group can also influence the reactivity, with the bromine atom potentially participating in subsequent transformations.

The general mechanism begins with the formation of the phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. wikipedia.orgslideshare.net This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate. wikipedia.orgyoutube.com

Stereochemical Control and E/Z Selectivity

A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene, often favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The stereoselectivity is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (base, solvent, temperature), and the presence of metal salts or other additives. acs.orgconicet.gov.ar

The generally accepted mechanism for the high (E)-selectivity involves the formation of an anti-periplanar transition state during the nucleophilic addition of the phosphonate carbanion to the aldehyde. organic-chemistry.org This arrangement minimizes steric interactions and leads to the formation of a threo-oxaphosphetane intermediate, which then decomposes via syn-elimination to afford the (E)-alkene. The equilibration of the intermediates also plays a role, with more equilibration generally leading to higher (E)-selectivity. wikipedia.org

However, achieving (Z)-selectivity in HWE reactions is also possible through specific modifications of the phosphonate reagent and reaction conditions. mdpi.com For instance, using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates (Still-Gennari modification), in the presence of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6, can favor the formation of the (Z)-alkene. mdpi.comresearchgate.net

The table below summarizes the effect of different phosphonate reagents on the Z/E selectivity in a model reaction.

Phosphonate ReagentZ:E Ratio
This compound (in a standard HWE reaction)Predominantly E
Still-Gennari Reagent (bis(2,2,2-trifluoroethyl) phosphonate)Predominantly Z
Ando Reagent (bis(o-aryl)phosphonate)Predominantly Z

Identification and Characterization of Reaction Intermediates

The HWE reaction proceeds through several key intermediates. Following the initial deprotonation, the phosphonate carbanion adds to the carbonyl compound to form a tetrahedral intermediate. slideshare.netyoutube.com This intermediate then cyclizes to form a four-membered ring structure known as an oxaphosphetane. organic-chemistry.orgarkat-usa.org The formation of this cyclic intermediate is a crucial step in the reaction pathway. arkat-usa.org

The structure of the oxaphosphetane and its subsequent decomposition determine the stereochemistry of the final alkene product. organic-chemistry.org The elimination of a dialkyl phosphate (B84403) from the oxaphosphetane yields the desired alkene. wikipedia.org While the oxaphosphetane is generally a transient species, its existence is supported by mechanistic studies and computational calculations. In some cases, related β-hydroxyphosphonates, which are precursors to the oxaphosphetane, can be isolated if the final elimination step is suppressed. wikipedia.org

Kinetic Analysis of Reactions Involving this compound

Kinetic studies provide valuable insights into the reaction mechanism by identifying the rate-determining step and the factors that influence the reaction rate. In the HWE reaction of this compound, the nucleophilic addition of the phosphonate carbanion to the aldehyde is the rate-limiting step. wikipedia.orgarkat-usa.org

A study investigating the kinetics of the Wittig-Horner reaction between substituted benzyl (B1604629) phosphonates and benzaldehydes found that electron-withdrawing groups on the phosphonate increase the reaction rate. arkat-usa.org This is because these groups enhance the nucleophilicity of the carbanion, facilitating the formation of the intermediate. arkat-usa.org The study also reported large negative entropy values, which supports a cyclic, four-membered transition state. arkat-usa.org

The following table presents representative kinetic data for the reaction of a phosphonate with an aldehyde, illustrating the effect of substituents on the reaction rate.

Substituent on PhosphonateRate Constant (k)
Electron-donating groupSlower
No substituentModerate
Electron-withdrawing groupFaster

Mechanistic Insights into Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for metal-catalyzed cross-coupling reactions. These reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions, in particular, have emerged as a versatile tool in organic synthesis. nih.gov

The mechanism of these reactions often involves a catalytic cycle that includes oxidative addition, transmetalation (if a second metal is involved), and reductive elimination. In the case of nickel-catalyzed cross-coupling of alkyl halides, a proposed mechanism involves the oxidative addition of the alkyl halide to a Ni(0) complex. nih.gov Recent studies have also highlighted the role of photochemistry and energy transfer in enabling nickel-catalyzed cross-couplings. nih.gov

For this compound, a plausible mechanistic pathway for a nickel-catalyzed cross-coupling reaction would begin with the oxidative addition of the C-Br bond to a low-valent nickel species. This would be followed by a subsequent coupling step with a suitable partner and reductive elimination to regenerate the nickel catalyst and form the cross-coupled product. The specific details of the mechanism can vary depending on the catalyst, ligands, and reaction conditions employed.

Applications of Diethyl 4 Bromobenzyl Phosphonate in the Synthesis of Complex Organic Molecules and Materials

Precursor in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The structural framework of diethyl (4-bromobenzyl)phosphonate is frequently incorporated into molecules designed for biological applications. The phosphonate (B1237965) moiety can act as a stable mimic of phosphate (B84403) or carboxylate groups found in natural substrates, while the bromobenzyl group provides a scaffold that can be further elaborated to optimize binding and activity.

Phosphonate derivatives are widely recognized for their role as transition-state analogues in the design of enzyme inhibitors. The tetrahedral geometry of the phosphonate group can mimic the transition state of ester or amide hydrolysis, leading to potent and specific inhibition.

Research into inhibitors for enzymes like γ-glutamyl transpeptidase (GGT) has utilized peptidyl phosphonate diesters as key components. kyoto-u.ac.jp These compounds are designed to mimic the natural substrates of the enzyme. The synthesis of these inhibitors often involves the preparation of phosphonate diesters that carry a dipeptide mimic. kyoto-u.ac.jp For instance, phosphonates can be synthesized to mimic dipeptides such as L-Met-Gly or L-Abu-Gly. kyoto-u.ac.jp The general strategy involves the stepwise reaction of a phosphonyl dichloride with a phenol (B47542) (acting as a leaving group) and an α-hydroxy ester, followed by further modifications to introduce the desired peptidyl side chains. kyoto-u.ac.jp The phosphonate core is critical to the mechanism-based inhibition of the target enzyme. kyoto-u.ac.jp

Alpha-aminophosphonates, which are structural analogues of α-amino acids, are a significant class of compounds in medicinal chemistry due to their diverse biological activities. nih.gov this compound and related dialkyl phosphonates are key precursors for these molecules. The synthesis of α-aminophosphonates often proceeds through the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) like diethyl phosphite. nih.gov

The resulting α-aminophosphonate scaffolds are found in compounds with potential applications as anticancer agents. nih.gov For example, novel α-aminophosphonate derivatives synthesized from 4-hydroxybenzaldehyde (B117250) have been evaluated for their anticancer activity against breast carcinoma cells (MCF-7). nih.gov The versatility of the synthetic routes allows for the creation of libraries of compounds for screening, making phosphonates like this compound valuable intermediates in drug discovery and development. nih.gov

The synthesis of α-aminophosphonates is a cornerstone application of dialkyl phosphonates. The most prominent method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde (or ketone), and a dialkyl phosphite. nih.gov This reaction can be catalyzed by various agents, including Lewis acids and zeolites, and can often be performed under solvent-free conditions. nih.gov

Another significant route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. nih.gov Numerous catalytic systems have been developed to improve the efficiency and selectivity of these reactions. For instance, catalysts like ZnCl₂·choline-chloride and cerium chloride have been used to synthesize α-amino-benzylphosphonates in high yields. nih.gov The development of new catalysts, including reusable magnetic nanoparticles, has made the synthesis cleaner and more environmentally friendly. rsc.org These methods provide access to a wide range of structurally diverse α-aminophosphonates with potential biological activities. nih.govrsc.org

Table 1: Selected Catalytic Systems for α-Aminophosphonate Synthesis

Catalyst / ConditionReactantsProduct TypeYield (%)Reference
L-cysteine functionalized magnetic nanoparticles (LCMNP)Aldehydes, Amines, Diethyl phosphonateα-Aminophosphonates with nucleobasesNot specified rsc.org
ZnCl₂ · choline-chlorideAromatic amines, Benzaldehyde (B42025) derivatives, Diethyl phosphiteα-Amino-benzylphosphonates70-96% nih.gov
Cerium chloride / Cerium oxide (solvent-free)Aniline derivatives, Benzaldehydes, Diethyl phosphiteDiethyl α-phenylamino-benzylphosphonates87-95% nih.gov
H-beta zeoliteAmines, Aldehydes, Dialkyl phosphitesα-AminophosphonatesNot specified nih.gov

Building Block for Advanced Materials and Conjugated Systems

The unique combination of a phosphonate ester and a brominated aromatic ring in this compound makes it a valuable monomer for the construction of functional polymers and advanced materials. The phosphonate group can be used in olefination reactions, while the bromo-substituent allows for cross-coupling reactions to extend conjugation or attach the molecule to other structures.

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize stilbenes and oligovinylenephenylenes (OVPs). These conjugated molecules are of interest for their optical and electronic properties. In a typical application, the phosphonate is deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde to produce an alkene with high stereoselectivity for the E-isomer.

This methodology has been used to synthesize (E)-4,4′-bis(diethylphosphonatemethyl)stilbene. nih.gov This stilbene (B7821643) derivative, which contains two phosphonate groups, can serve as a larger building block for more complex conjugated systems or functional materials. The synthesis involves a palladium-catalyzed coupling reaction, demonstrating the utility of the phosphonate moiety in modern synthetic chemistry. nih.gov

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Phosphonate groups, as analogues to the more commonly used carboxylates, are effective linkers for building robust MOF structures. researchgate.net The phosphonate group can coordinate to metal centers, while the organic part of the molecule bridges between them to form a porous framework. researchgate.net

Phosphonate monoesters, in particular, have been shown to mimic carboxylate metal binding, leading to the formation of microporous MOFs. researchgate.net The use of phosphinate and phosphonate ligands allows for the creation of predictable and stable structures. nih.gov The bromo-substituent on a ligand like this compound provides a reactive handle for post-synthetic modification, allowing for the introduction of additional functional groups into the MOF structure after its initial assembly. nih.gov This tunability is crucial for tailoring the properties of MOFs for specific applications such as gas storage, separation, and catalysis. nih.govfrontiersin.org

Role in the Generation of Diverse α,β-Unsaturated Systems

This compound is a key reagent in the synthesis of a wide array of α,β-unsaturated systems, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.comslideshare.net This olefination reaction offers a reliable method for the formation of carbon-carbon double bonds, typically with high stereoselectivity. wikipedia.orgslideshare.net

The fundamental process of the HWE reaction involves the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, creating a stabilized phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate salt to form the alkene. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgyoutube.com

The reaction generally shows a strong preference for the formation of the (E)-isomer, or trans-alkene. wikipedia.orgyoutube.comslideshare.net This stereoselectivity is a key feature of the HWE reaction, making it a valuable tool in stereoselective synthesis. The substituents on both the phosphonate and the carbonyl compound can influence the reaction rate and, in some cases, the stereochemical outcome. arkat-usa.org

The versatility of this compound in the HWE reaction allows for the synthesis of various classes of α,β-unsaturated compounds by reacting it with different carbonyl partners. This includes the formation of substituted stilbenes, heteroaromatic stilbene analogues, and other conjugated systems.

Research Findings in the Synthesis of Stilbene Derivatives

The reaction of this compound with various aromatic aldehydes is a common and effective method for producing substituted stilbenes. These compounds are of interest in materials science and as potential biologically active molecules. The 4-bromo substituent provided by the phosphonate reagent can be a handle for further functionalization through cross-coupling reactions.

Kinetic studies on the reaction between substituted diethyl benzylphosphonates and benzaldehydes have shown that the reaction rate is influenced by the electronic nature of the substituents on both aromatic rings. arkat-usa.org These studies support a mechanism where the formation of a pentacoordinated intermediate is the rate-determining step. arkat-usa.org Generally, electron-withdrawing groups on the benzaldehyde enhance the reaction rate. arkat-usa.org

Below are examples of HWE reactions using this compound to generate various stilbene derivatives.

Carbonyl ReactantBase/SolventProductYieldReference
BenzaldehydeNaH / THF(E)-4-BromostilbeneHigh youtube.com
4-MethoxybenzaldehydeKOtBu / THF(E)-4-Bromo-4'-methoxystilbeneGood youtube.com
4-NitrobenzaldehydeNaOEt / EtOH(E)-4-Bromo-4'-nitrostilbeneNot Reported arkat-usa.org
2-ThiophenecarboxaldehydeNaH / DMF(E)-1-(4-Bromophenyl)-2-(2-thienyl)etheneNot ReportedGeneral HWE procedure

Generation of Other α,β-Unsaturated Systems

The utility of this compound extends beyond stilbene synthesis. By employing different types of carbonyl compounds, a broader range of conjugated molecules can be accessed. For instance, reaction with α,β-unsaturated aldehydes like cinnamaldehyde (B126680) would yield dienyl systems, while reaction with ketones leads to the formation of trisubstituted alkenes.

The reaction with carbonyl compounds containing other functional groups, such as esters or nitriles, can lead to the formation of α,β-unsaturated esters and nitriles, which are valuable intermediates in organic synthesis.

Carbonyl ReactantBase/SolventProduct ClassSpecific Product ExampleReference
CinnamaldehydeNaH / THFDiene(1E,3E)-1-(4-Bromophenyl)-4-phenylbuta-1,3-dieneGeneral HWE procedure
AcetophenoneNaH / DMETrisubstituted Alkene(E)-1-(4-Bromophenyl)-1-phenyletheneGeneral HWE procedure
Ethyl glyoxylateLiBr, Et3N / THFα,β-Unsaturated EsterEthyl (E)-3-(4-bromophenyl)acrylateGeneral HWE procedure

Advanced Analytical Techniques for Characterization and Mechanistic Studies of Diethyl 4 Bromobenzyl Phosphonate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of diethyl (4-bromobenzyl)phosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of the atoms.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of hydrogen atoms. In the ¹H NMR spectrum of this compound, the ethoxy groups' protons typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The benzylic methylene protons (Ar-CH₂) appear as a doublet due to coupling with the phosphorus atom. The aromatic protons on the benzene (B151609) ring exhibit a more complex splitting pattern, characteristic of a para-substituted benzene ring.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethoxy CH₃~1.25Triplet~7.0
Benzylic CH₂~3.15Doublet~21.0
Ethoxy CH₂~4.05Quintet~7.0
Aromatic CH~7.15Doublet~8.0
Aromatic CH~7.40Doublet~8.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the ethoxy groups, the benzylic methylene group, and the aromatic ring all show distinct signals. The carbon atoms directly bonded to the phosphorus atom will exhibit splitting due to carbon-phosphorus coupling.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm) Coupling
Ethoxy CH₃~16.3Doublet
Benzylic CH₂~33.5Doublet
Ethoxy CH₂~62.5Doublet
Aromatic C (ipso to Br)~121.0Singlet
Aromatic CH~131.0Doublet
Aromatic CH~132.0Doublet
Aromatic C (ipso to CH₂P)~132.5Doublet

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Phosphorus-31 NMR (³¹P NMR) for Phosphonate (B1237965) Moiety Analysis and Reaction Progression

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a powerful technique for directly observing the phosphorus atom in the phosphonate group. nih.govlabcompare.com Since ³¹P has a natural abundance of 100%, this technique is highly sensitive. The chemical shift of the phosphorus nucleus is highly dependent on its chemical environment, making ³¹P NMR an excellent tool for identifying phosphonate compounds and monitoring the progress of reactions involving the phosphonate moiety. nih.govlabcompare.com For this compound, a single resonance is typically observed in the ³¹P NMR spectrum. nih.gov The position of this peak can shift significantly during a reaction, providing a clear indication of the conversion of the starting material to the product.

Table 3: Representative ³¹P NMR Chemical Shift for this compound

Compound Solvent Chemical Shift (δ, ppm)
This compoundCDCl₃~20.0

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of its fragmentation pattern. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound (307.12 g/mol ). nih.gov Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be seen, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for this molecule include the loss of ethoxy groups, the cleavage of the carbon-phosphorus bond, and the loss of the bromine atom.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

Fragment m/z (Mass-to-Charge Ratio) Identity
[M]⁺306/308Molecular Ion
[M - OCH₂CH₃]⁺261/263Loss of an ethoxy group
[M - 2(OCH₂CH₃)]⁺216/218Loss of two ethoxy groups
[C₇H₆Br]⁺169/1714-Bromobenzyl cation
[P(O)(OCH₂CH₃)₂]⁺137Diethyl phosphonate cation

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands for the P=O (phosphoryl), P-O-C (phosphonate ester), C-H (aliphatic and aromatic), and C-Br (aryl bromide) bonds would be observed. The strong absorption of the P=O bond is particularly diagnostic for phosphonate compounds.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
P=O Stretch1260-1240Strong
P-O-C Stretch1050-1020Strong
C-Br Stretch700-550Medium

Q & A

Q. Advanced

  • Chiral resolution : Diastereomeric mixtures (e.g., amides 66 in Scheme 7) are separated via preparative HPLC or crystallization .
  • Asymmetric catalysis : Palladium-catalyzed enantioselective couplings (e.g., with α-aminophosphonates) can introduce chirality, though this requires tailored ligands (e.g., Zhou’s palladium catalysts) .
  • Deprotection control : Iodotrimethylsilane selectively removes protecting groups without racemization, as seen in the synthesis of inhibitors (±)-14–(±)-19 .

How do reaction conditions affect fluorination and deprotection steps in tyrosine phosphatase inhibitor synthesis?

Q. Advanced

  • Fluorination : NFSI (N-fluorobenzenesulfonimide) with Selectfluor in DMF at 0°C selectively introduces fluorine at α-ketone positions (e.g., 58 → 60), avoiding over-fluorination .
  • Deprotection : Hydrodehydroxylation with iodotrimethylsilane (TMS-I) in dichloromethane quantitatively removes ethyl phosphonate groups while preserving stereochemistry .
  • Contradictions : Varying solvent polarity (DMF vs. THF) may alter fluorination efficiency; parallel screening is recommended to identify optimal conditions .

How can researchers validate the purity of this compound intermediates?

Q. Advanced

  • HPLC-MS : Monitors residual Pd (≤10 ppm) and unreacted boronate esters .
  • Elemental analysis : Validates C, H, and P content against theoretical values (e.g., C₁₁H₁₄BrO₃P requires C 41.14%, H 4.39%, P 9.64%) .
  • TLC : Rf = 0.18 (1:1 hexanes/EtOAc) confirms product homogeneity .

What are the applications of this compound in structure-based drug design?

Q. Advanced

  • Phosphatase inhibitors : The compound serves as a precursor for striatal-enriched protein tyrosine phosphatase (STEP) inhibitors, with X-ray crystallography guiding substitutions at the benzyl position to enhance binding affinity .
  • Boronate probes : Boronated derivatives (e.g., 68) enable Suzuki-Miyaura couplings for generating bioconjugates or fluorogenic substrates .

How should researchers address discrepancies in reported NMR data for this compound derivatives?

Q. Advanced

  • Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous, as trace water shifts ³¹P NMR signals .
  • Coupling constants : Compare J values (e.g., ²JPH = 21.9 Hz in vs. literature) to identify stereoelectronic effects.
  • Referential databases : Cross-check with PubChem or EPA DSSTox entries for consensus shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.